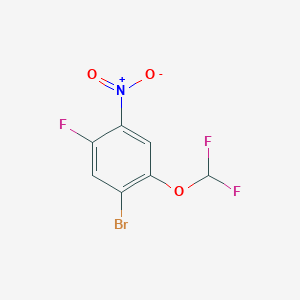
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2FN2 It is a heterocyclic compound that contains both a piperidine and an azetidine ring, with a fluorine atom attached to the azetidine ring
Preparation Methods
The synthesis of 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride typically involves the reaction of piperidine with a fluorinated azetidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to ensure the stability of the fluorinated intermediate. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target proteins. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects .
Comparison with Similar Compounds
4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride can be compared with other similar compounds, such as:
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride: This compound has two fluorine atoms on the azetidine ring, which can lead to different chemical reactivity and biological activity.
4-(3-Chloroazetidin-1-yl)piperidine dihydrochloride: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s properties, including its reactivity and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Properties
CAS No. |
1403767-21-4 |
|---|---|
Molecular Formula |
C8H16ClFN2 |
Molecular Weight |
194.68 g/mol |
IUPAC Name |
4-(3-fluoroazetidin-1-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H15FN2.ClH/c9-7-5-11(6-7)8-1-3-10-4-2-8;/h7-8,10H,1-6H2;1H |
InChI Key |
XNUVBSALGNOHTA-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2CC(C2)F.Cl.Cl |
Canonical SMILES |
C1CNCCC1N2CC(C2)F.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)
![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)
![(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1404763.png)

![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)




![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)

![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)
![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)

